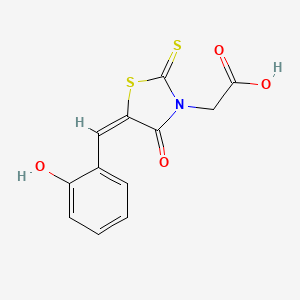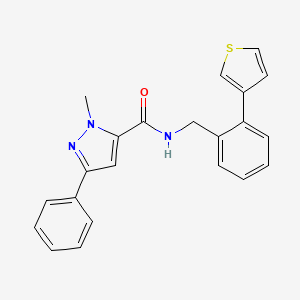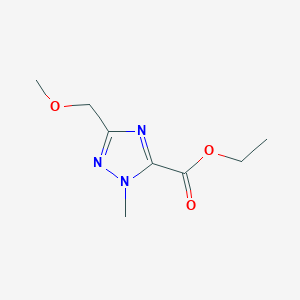
(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, commonly known as HOTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HOTA belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties. In
作用機序
HOTA activates the PPARγ pathway by binding to the ligand-binding domain of PPARγ. This results in the activation of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and lipid profile. HOTA also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. This reduces inflammation and oxidative stress, which are known to contribute to the development of various diseases. HOTA induces apoptosis in cancer cells by activating the caspase pathway, leading to cell death.
Biochemical and Physiological Effects:
HOTA has been found to have several biochemical and physiological effects. It improves insulin sensitivity and lipid profile, reduces inflammation and oxidative stress, and induces apoptosis in cancer cells. HOTA has also been found to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain. HOTA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
HOTA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. HOTA has been extensively studied, and its mechanism of action is well understood. However, HOTA has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. HOTA also has a short half-life, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on HOTA. One direction is to develop HOTA derivatives with improved pharmacokinetic properties. This would increase the bioavailability and half-life of HOTA, making it more suitable for in vivo studies. Another direction is to investigate the potential of HOTA as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. HOTA has shown promising results in animal models of Alzheimer's disease, and further studies are needed to determine its efficacy in humans. Finally, HOTA can be used as a lead compound for the development of new drugs with improved therapeutic properties.
合成法
The synthesis of HOTA involves the reaction of 2-mercaptothiazolidine with 2-hydroxybenzaldehyde in the presence of acetic acid. The resulting product is then oxidized using hydrogen peroxide to obtain HOTA. The synthesis of HOTA has been optimized to obtain high yields and purity.
科学的研究の応用
HOTA has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. HOTA has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in glucose and lipid metabolism. HOTA has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. In addition, HOTA has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S2/c14-8-4-2-1-3-7(8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHVZYXQUJKPGJ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(1-phenylethyl)piperidine-4-carboxamide oxalate](/img/structure/B2793705.png)
![4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793706.png)

![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)
![5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2793712.png)

![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)

![1-[(E)-4-Methylstyryl]-1H-benzotriazole](/img/structure/B2793718.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2793722.png)
![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)
